

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Cat. No.:	B1363393

[Get Quote](#)

An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Introduction

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its core structure, a dihydropyridine ring, is a privileged scaffold found in numerous biologically active molecules.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance, tailored for researchers, scientists, and professionals in the field of drug discovery.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity.

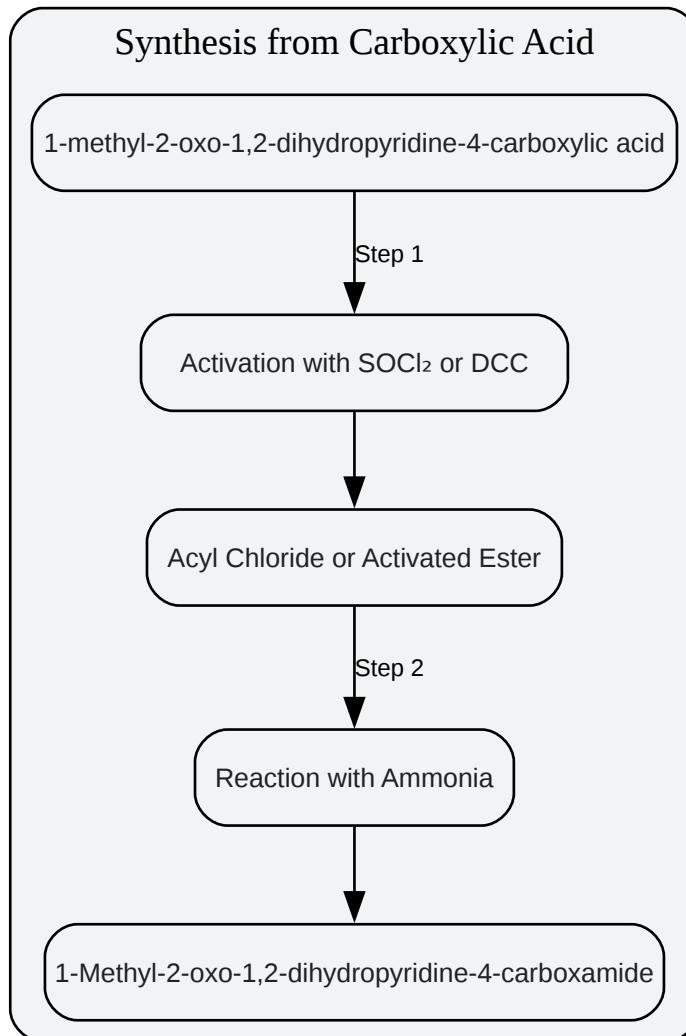
- IUPAC Name: 1-methyl-2-oxopyridine-4-carboxamide
- CAS Number: 6433-99-4^[2]
- Molecular Formula: C₇H₈N₂O₂^[2]

- Molecular Weight: 152.15 g/mol [\[2\]](#)
- Canonical SMILES: CN1C=CC(=CC1=O)C(=O)N
- InChI: InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)

The structure features a dihydropyridine ring N-methylated at position 1 and bearing an oxo group at position 2. A carboxamide functional group is attached at the 4th position, which is crucial for its potential hydrogen bonding interactions and biological activity.

Physicochemical Properties

While experimental data for **1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide** is not extensively published, we can infer its properties from closely related analogs and computational predictions. The properties of its corresponding carboxylic acid (CAS 33972-97-3) and methyl ester (CAS 20845-23-2) provide a valuable reference point.[\[3\]](#)[\[4\]](#)[\[5\]](#)


Property	Value (Predicted/Inferred)	Source/Analogy
Melting Point	>260 °C	Based on the high melting point of the analogous carboxylic acid. [3]
Boiling Point	329.6±35.0 °C	Predicted for the analogous carboxylic acid. [3]
Solubility	Expected to have good solubility in polar organic solvents and moderate aqueous solubility.	The presence of the amide group enhances polarity and hydrogen bonding potential compared to the ester.
pKa	~2.75±0.20	Based on the predicted pKa of the analogous carboxylic acid. [6]
LogP	< 0.17	Inferred to be lower than the methyl ester analog due to the increased polarity of the amide group. [6]

Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

A robust synthesis of the target compound can be achieved through standard amide formation reactions starting from either 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid or its methyl ester. The choice of starting material often depends on commercial availability and cost.

Synthesis from Carboxylic Acid

This is a classic amide bond formation reaction. The carboxylic acid is first activated to a more reactive species to facilitate the reaction with ammonia.

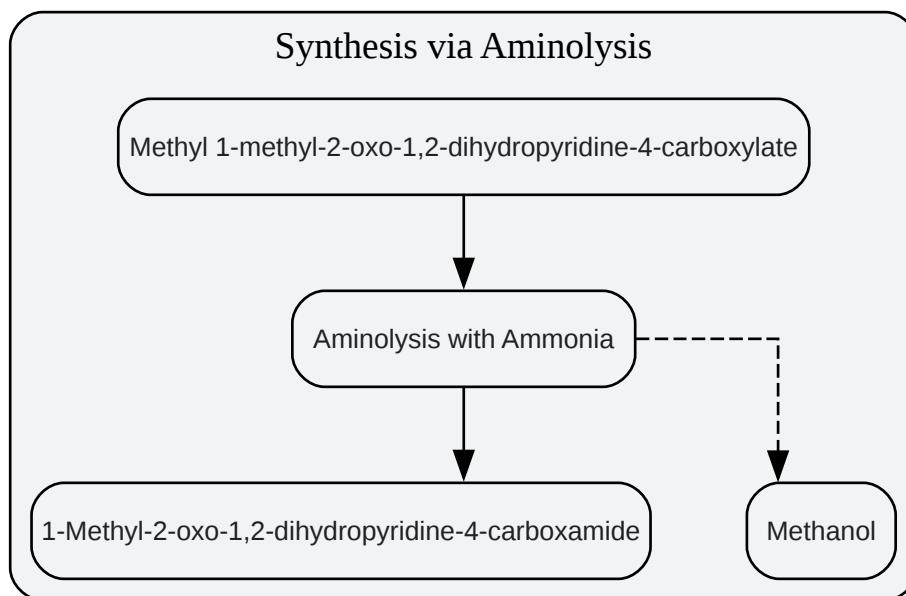
[Click to download full resolution via product page](#)

Synthesis workflow from the corresponding carboxylic acid.

Experimental Protocol:

- Activation of the Carboxylic Acid:
 - To a solution of 1-methyl-2-oxo-1,2-dihdropyridine-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[\[7\]](#)
 - Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing with thionyl chloride (SOCl_2).[\[8\]](#)
- Amidation:
 - To the activated carboxylic acid solution, add a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the solution.
 - The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
- Work-up and Purification:
 - The reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
 - The filtrate is washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:


- The activation of the carboxylic acid is necessary because the direct reaction between a carboxylic acid and ammonia to form an amide requires high temperatures to drive off water

and is often inefficient.[8]

- DCC is a common and effective coupling agent that facilitates amide bond formation under mild conditions.[7]
- Thionyl chloride provides a highly reactive acyl chloride intermediate, leading to a rapid and often high-yielding reaction with ammonia.

Synthesis from Methyl Ester (Aminolysis)

The direct reaction of an ester with ammonia or an amine to form an amide is known as aminolysis. This reaction can be slower than the acid chloride route but avoids the use of harsh reagents like thionyl chloride.

[Click to download full resolution via product page](#)

Synthesis workflow via aminolysis of the methyl ester.

Experimental Protocol:

- Reaction Setup:
 - Dissolve methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1 equivalent) in a suitable solvent, such as methanol or a high-boiling point polar aprotic solvent.

- Aminolysis:
 - Add a concentrated solution of ammonia in methanol or introduce ammonia gas into the reaction vessel.
 - The reaction mixture is typically heated to reflux to drive the reaction to completion. The progress can be monitored by techniques like HPLC or TLC.
- Work-up and Purification:
 - Upon completion, the solvent and excess ammonia are removed under reduced pressure.
 - The resulting crude product is then purified by recrystallization from an appropriate solvent system or by column chromatography.

Trustworthiness of the Protocols:

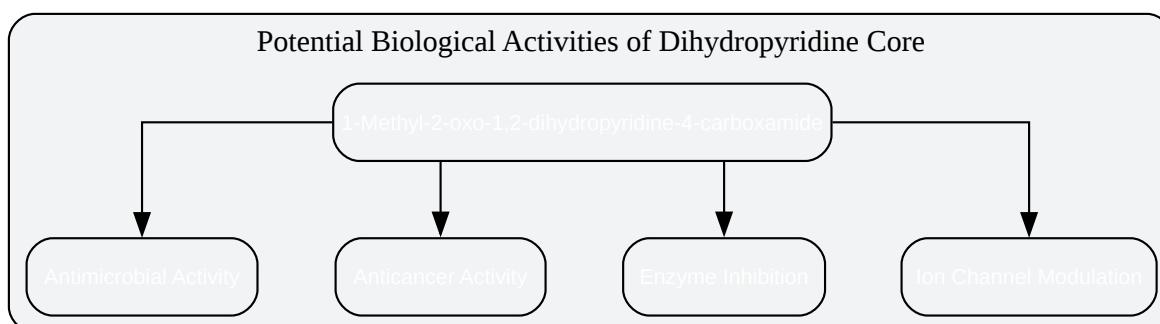
These proposed synthetic routes are based on fundamental and widely practiced organic chemistry transformations for amide synthesis.^{[8][9]} The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization for this particular substrate, a standard practice in chemical synthesis.

Spectroscopic Characterization (Predicted)

While specific spectra for **1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide** are not readily available in the literature, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ¹H NMR:
 - N-CH₃: A singlet peak is expected around 3.5-4.0 ppm for the methyl group attached to the nitrogen.
 - Aromatic Protons: The protons on the dihydropyridine ring will appear as doublets or multiplets in the aromatic region (around 6.0-8.0 ppm).
 - -CONH₂: The amide protons will likely appear as two broad singlets in the downfield region (typically > 7.0 ppm), which are exchangeable with D₂O.

- ^{13}C NMR:
 - C=O (amide): A peak is expected in the range of 165-175 ppm.
 - C=O (ring): Another carbonyl peak from the pyridone ring should be present, likely in a similar region.
 - Aromatic Carbons: Peaks for the carbons of the dihydropyridine ring will be in the aromatic region (around 100-150 ppm).
 - N-CH₃: The N-methyl carbon will appear as a peak in the aliphatic region, typically around 30-40 ppm.
- IR Spectroscopy:
 - N-H stretch: A broad absorption band is expected in the region of 3100-3500 cm^{-1} corresponding to the N-H bonds of the primary amide.
 - C=O stretch (amide): A strong absorption band around 1640-1690 cm^{-1} (Amide I band).
 - C=O stretch (ring): A strong absorption for the pyridone carbonyl.
 - N-H bend: An absorption around 1600-1650 cm^{-1} (Amide II band).
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be observed at $\text{m/z} = 152.15$.
 - Characteristic fragmentation patterns would likely involve the loss of the carboxamide group.


Potential Biological Activity and Applications

The dihydropyridine scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have shown a wide range of biological activities.

- Antimicrobial and Antifungal Activity: Several dihydropyridine derivatives have been reported to possess antimicrobial and antifungal properties.[10]

- Anticancer Activity: The 2-oxo-1,2-dihydropyridine moiety is found in compounds that have been investigated for their antiproliferative effects against various cancer cell lines.[4] Modifications to the core structure can lead to potent anticancer agents.
- Enzyme Inhibition: Certain dihydropyridine derivatives have been identified as inhibitors of enzymes such as EZH2, which is a target in oncology.[11]
- Calcium Channel Modulation: While the classic dihydropyridine calcium channel blockers have a different substitution pattern, the inherent scaffold suggests that novel derivatives could be explored for their effects on ion channels.[12]

The biological activity of **1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide** itself has not been extensively reported. However, its structural similarity to other biologically active dihydropyridines makes it a compelling candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. 4-Pyridinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-, (CAS# 6433-99-4) | Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Buy Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 [smolecule.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide [cymitquimica.com]
- To cite this document: BenchChem. [1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1363393#1-methyl-2-oxo-1-2-dihydropyridine-4-carboxamide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com